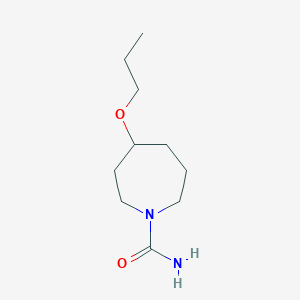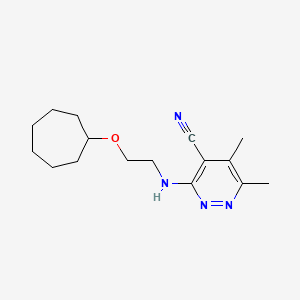![molecular formula C18H19FN4 B7059685 2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile](/img/structure/B7059685.png)
2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a 4-fluoro-2-methylphenyl group and an amino group linked to a pyridine-4-carbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluoro-2-methylbenzaldehyde and a suitable amine.
Substitution Reaction: The 4-fluoro-2-methylphenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor and a base.
Amination: The amino group is introduced through an amination reaction, which can be facilitated by using reagents like ammonia or primary amines under controlled conditions.
Coupling with Pyridine-4-carbonitrile: The final step involves coupling the piperidine derivative with pyridine-4-carbonitrile, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common for reduction reactions.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of similar compounds.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring and the aromatic substituents play crucial roles in binding to these targets, influencing the compound’s biological activity. The nitrile group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-[[1-(4-Fluorophenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile: Lacks the methyl group on the aromatic ring.
2-[[1-(4-Methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile: Lacks the fluorine substituent.
2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-3-carbonitrile: The nitrile group is positioned differently on the pyridine ring.
Uniqueness
The presence of both the fluorine and methyl groups on the aromatic ring in 2-[[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]amino]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c1-13-9-15(19)4-5-17(13)23-8-2-3-16(12-23)22-18-10-14(11-20)6-7-21-18/h4-7,9-10,16H,2-3,8,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZRMVGVTSDEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCCC(C2)NC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B7059602.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,2-oxazol-3-yl)urea](/img/structure/B7059609.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide](/img/structure/B7059613.png)
![2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile](/img/structure/B7059617.png)
![3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7059641.png)
![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059648.png)

![4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7059664.png)
![2-[Methyl-(1-methyl-2-oxopyrrolidin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B7059668.png)
![1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide](/img/structure/B7059670.png)

![1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7059682.png)
![N-[5-[3-(2-hydroxyphenyl)propanoylamino]-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B7059701.png)
![4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide](/img/structure/B7059706.png)
